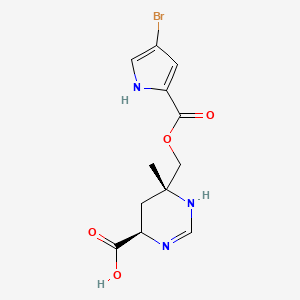![molecular formula C8H15N B1258813 7-氮杂螺[3.5]壬烷 CAS No. 766-34-7](/img/structure/B1258813.png)
7-氮杂螺[3.5]壬烷
描述
Synthesis Analysis
One-pot synthesis methods have been developed for related azaspiro compounds, such as the 2-oxa-7-azaspiro[4.4]nonane-8,9-diones, through Mn(III)-based oxidation reactions involving 1,1-diarylethenes and 4-acylpyrrolidine-2,3-diones. These methods provide good yields and retain the integrity of the pyrrolidinedione ring, which is crucial for the desired spirocyclic scaffold (Huynh, Nguyen, & Nishino, 2017). Moreover, the synthesis of racemic 1-azaspiro[4.4]nonane-2,6-dione from cyclopentanone and its resolution into enantiomers highlight the structural versatility and potential for creating chiral derivatives of azaspiro compounds (Nagasaka, Sato, & Saeki, 1997).
Molecular Structure Analysis
The molecular structure of azaspiro compounds is characterized by the presence of a spiro linkage that connects two cyclic structures, one of which includes a nitrogen atom. This spirocyclic framework is not only pivotal for the chemical reactivity but also for the three-dimensional shape of the molecule, which can influence its interaction with biological targets.
Chemical Reactions and Properties
Azaspiro compounds, including 7-azaspiro[3.5]nonane derivatives, participate in various chemical reactions, reflecting their diverse chemical properties. For instance, the nitroso-ene cyclization has been employed to construct 1-azaspiro[4.4]nonane, a key motif for further synthetic applications toward complex molecules like cephalotaxine (Huang, Tian, Mi, Wang, & Hong, 2015).
科学研究应用
药物化学:吗啉的结构替代品
7-氮杂螺[3.5]壬烷被认为是药物化学中无处不在的吗啉的宝贵结构替代品 。其螺环氧乙烷结构提供了对宝石二甲基基团的极性等效物,该基团代谢稳定,并提供必要的氢键能力,以有效地与生物靶标结合。
制药行业:脂肪酸酰胺水解酶的调节剂
源自7-氮杂螺[3.5]壬烷的化合物用作脂肪酸酰胺水解酶 (FAAH) 的调节剂,该酶与各种疾病有关,例如疼痛、炎症和神经系统疾病 。这些调节剂在治疗各种疾病方面具有潜在的治疗应用。
材料科学:光致变色材料
在材料科学中,包括 7-氮杂螺[3.5]壬烷衍生物的恶嗪螺环形式用作隐色染料。 它们表现出变色性,这意味着它们可以在无色和有色形式之间可逆地变化,使其适用于光致变色材料 。
化学合成:氧化环化
7-氮杂螺[3.5]壬烷用于化学合成,特别是在使用过氧一硫酸钾® 在甲酸中进行的氧化环化反应中。 此过程对于创建可进一步官能化以用于各种合成应用的螺环氧乙烷至关重要 。
生物化学研究:酶相互作用研究
7-氮杂螺[3.5]壬烷的独特结构使其成为生物化学研究的有趣候选者,尤其是在研究酶相互作用方面。 它与 NAD(P)H:醌还原酶 1 (NQO1) 等酶的活性位点结合的能力可以用来理解和操纵酶的功能 。
化学进展:脂环稠合苯并咪唑
螺环氧乙烷基团与杂环的融合,例如在合成脂环稠合苯并咪唑中的融合,代表了化学上的重大进步。 7-氮杂螺[3.5]壬烷在这种设计新型共轭和非共轭小分子的创新方法中发挥作用 。
安全和危害
7-Azaspiro[3.5]nonane should be handled with care. Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
作用机制
Target of Action
The primary target of 7-Azaspiro[3.5]nonane is the enzyme known as Fatty Acid Amide Hydrolase (FAAH) . This enzyme plays a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory .
Mode of Action
7-Azaspiro[3.5]nonane acts as an inhibitor of FAAH . By binding to FAAH, it prevents the enzyme from breaking down endocannabinoids, compounds that are naturally produced in the body and bind to cannabinoid receptors . This results in increased levels of endocannabinoids, enhancing the activity of the endocannabinoid system .
Biochemical Pathways
The inhibition of FAAH by 7-Azaspiro[3.5]nonane affects the endocannabinoid system, a complex cell-signaling system in the body . The endocannabinoids are part of this system and are involved in regulating a variety of functions and processes including sleep, mood, appetite, memory, reproduction, and fertility . By inhibiting FAAH and thereby increasing endocannabinoid levels, 7-Azaspiro[3.5]nonane can potentially influence these processes .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 7-Azaspiro[3The compound’s potency and selectivity for faah suggest that it may have suitable pharmacokinetic properties for medicinal chemistry optimization .
Result of Action
The molecular and cellular effects of 7-Azaspiro[3.5]nonane’s action primarily involve the enhancement of the endocannabinoid system’s activity . By inhibiting FAAH and increasing endocannabinoid levels, it can potentially influence a variety of physiological processes regulated by this system .
生化分析
Biochemical Properties
7-Azaspiro[3.5]nonane plays a significant role in biochemical reactions, particularly as an inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme involved in the degradation of fatty acid amides, which are signaling molecules that regulate various physiological processes. By inhibiting FAAH, 7-Azaspiro[3.5]nonane can modulate the levels of these signaling molecules, thereby influencing physiological responses
Cellular Effects
The effects of 7-Azaspiro[3.5]nonane on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting FAAH, 7-Azaspiro[3.5]nonane can alter the signaling pathways mediated by fatty acid amides, leading to changes in cellular responses . Furthermore, its impact on gene expression and cellular metabolism is an area of active research, with studies indicating potential regulatory roles in these processes.
Molecular Mechanism
At the molecular level, 7-Azaspiro[3.5]nonane exerts its effects primarily through enzyme inhibition. By binding to the active site of FAAH, it prevents the enzyme from degrading fatty acid amides, thereby increasing their levels and prolonging their signaling effects . This binding interaction is crucial for the compound’s inhibitory activity and its subsequent physiological effects. Additionally, 7-Azaspiro[3.5]nonane may interact with other biomolecules, influencing their activity and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Azaspiro[3.5]nonane have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 7-Azaspiro[3.5]nonane remains stable under certain conditions, allowing for sustained inhibition of FAAH and prolonged physiological effects . Its degradation over time can lead to a decrease in its inhibitory activity and a return to baseline levels of fatty acid amides.
Dosage Effects in Animal Models
The effects of 7-Azaspiro[3.5]nonane vary with different dosages in animal models. At lower doses, the compound effectively inhibits FAAH without causing significant adverse effects. At higher doses, toxic or adverse effects may be observed, including potential disruptions in cellular function and metabolism . These threshold effects highlight the importance of dosage optimization in therapeutic applications of 7-Azaspiro[3.5]nonane.
Metabolic Pathways
7-Azaspiro[3.5]nonane is involved in metabolic pathways that include interactions with enzymes and cofactors. Its primary role as an FAAH inhibitor places it within the metabolic pathway of fatty acid amides, where it modulates the levels of these signaling molecules
Transport and Distribution
Within cells and tissues, 7-Azaspiro[3.5]nonane is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments, where it can exert its inhibitory effects on FAAH . The transport and distribution of 7-Azaspiro[3.5]nonane are critical for its bioavailability and efficacy in biochemical applications.
Subcellular Localization
The subcellular localization of 7-Azaspiro[3.5]nonane is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for its activity and function, as it allows the compound to interact with FAAH and other biomolecules within the appropriate cellular context . Understanding the subcellular localization of 7-Azaspiro[3.5]nonane is crucial for optimizing its therapeutic potential.
属性
IUPAC Name |
7-azaspiro[3.5]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-2-8(3-1)4-6-9-7-5-8/h9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQKGAVROUDOTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80604540 | |
| Record name | 7-Azaspiro[3.5]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80604540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
766-34-7 | |
| Record name | 7-Azaspiro[3.5]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80604540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-azaspiro[3.5]nonane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



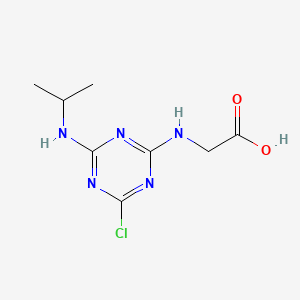

![5-[(2,4,5-Trihydroxyphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B1258737.png)
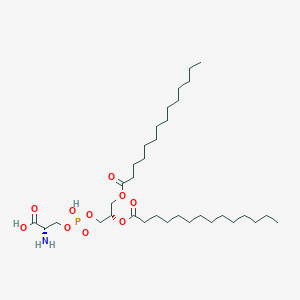
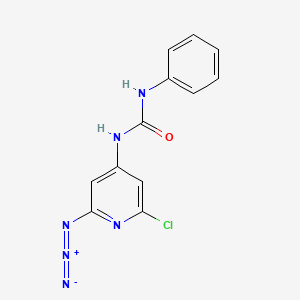
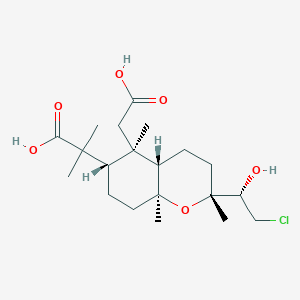



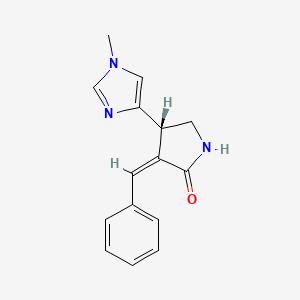
![4-{[(2S,4S)-1-[2-(3-chloro-4-{[(2-methylphenyl)carbamoyl]amino}phenyl)acetyl]-4-fluoropyrrolidin-2-yl]methoxy}benzoic acid](/img/structure/B1258747.png)
![(2S)-5-hydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-2,3-dihydropyrano[2,3-h]chromen-4-one](/img/structure/B1258748.png)

